molecular formula C12H13IN2O B15054996 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole

Cat. No.: B15054996
M. Wt: 328.15 g/mol
InChI Key: TZKBQNGNDOXGPT-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a propyl group and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole typically involves the reaction of 4-iodophenol with 1-propyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole is unique due to its combination of a pyrazole ring and an iodophenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-propylpyrazole

InChI

InChI=1S/C12H13IN2O/c1-2-7-15-9-12(8-14-15)16-11-5-3-10(13)4-6-11/h3-6,8-9H,2,7H2,1H3

InChI Key

TZKBQNGNDOXGPT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)OC2=CC=C(C=C2)I

Origin of Product

United States

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